2-(Aminomethyl)-3,5-difluorophenol
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Overview
Description
2-(Aminomethyl)-3,5-difluorophenol is an organic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reductive amination of 3,5-difluorobenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production of 2-(Aminomethyl)-3,5-difluorophenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-3,5-difluorophenol undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-3,5-difluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,5-difluorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Aminomethyl)phenol
- 3,5-Difluorophenol
- 2-(Aminomethyl)-4-fluorophenol
Comparison: 2-(Aminomethyl)-3,5-difluorophenol is unique due to the presence of both the aminomethyl group and two fluorine atoms on the phenol ring. This combination imparts distinct chemical and biological properties, such as increased metabolic stability and potential for specific molecular interactions, compared to its analogs .
Properties
Molecular Formula |
C7H7F2NO |
---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
2-(aminomethyl)-3,5-difluorophenol |
InChI |
InChI=1S/C7H7F2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H,3,10H2 |
InChI Key |
OMXRWPLHYNFFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)CN)F)F |
Origin of Product |
United States |
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